Bienvenue dans la boutique en ligne BenchChem!

(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This compound is a strategically differentiated azetidine building block. Its ortho-bromobenzoyl group enables Pd-catalyzed probe elaboration, while the 4-fluorophenylsulfonyl group allows ¹⁹F NMR binding assays. This dual-handle architecture reduces synthetic steps for chemical probe synthesis compared to bis-sulfonyl or des-bromo analogs. Scaffold-hopping from piperidine leads to this azetidine core can yield >50-fold potency gains, particularly in kinase programs exploiting halogen-binding pockets.

Molecular Formula C16H13BrFNO3S
Molecular Weight 398.25
CAS No. 1448128-92-4
Cat. No. B2853183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
CAS1448128-92-4
Molecular FormulaC16H13BrFNO3S
Molecular Weight398.25
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H13BrFNO3S/c17-15-4-2-1-3-14(15)16(20)19-9-13(10-19)23(21,22)12-7-5-11(18)6-8-12/h1-8,13H,9-10H2
InChIKeyHRJUNBBYKZXAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1448128-92-4): Structural Class and Procurement Context


(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1448128-92-4) is a synthetic organic compound belonging to the azetidine family, specifically a 1,3-disubstituted azetidine bearing a 2-bromobenzoyl amide at the N1 position and a 4-fluorophenylsulfonyl group at the C3 position, with molecular formula C₁₆H₁₃BrFNO₃S and molecular weight 398.25 g/mol . The azetidine scaffold is recognized in medicinal chemistry for providing conformational rigidity, favorable metabolic stability, and a balance of lipophilicity versus polarity that can enhance target binding specificity across multiple therapeutic targets [1]. This compound, offered at a typical purity of 95%, serves as a building block or potential lead-like intermediate in early-stage drug discovery programs and chemical biology probe development .

Why Azetidine-Scaffold Compounds Are Not Directly Interchangeable with (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone


Compounds sharing the azetidine-sulfonyl core are not simply interchangeable, because minor structural variations at the N1-acyl or C3-sulfonyl positions can profoundly alter conformational preferences, electronic distribution, and steric accessibility of the azetidine ring, which in turn modulate target engagement, selectivity profiles, and pharmacokinetic properties [1]. As demonstrated in azetidine-based HDAC6 inhibitor series, simple halogen-scaffold replacements (e.g., 2-bromo to 3-bromo, or 4-fluorophenyl to 4-chlorophenyl) shift IC₅₀ values by orders of magnitude or ablate activity entirely, mandating compound-specific validation rather than class-level substitution [2]. The quantitative evidence below identifies specific structural discriminators that determine the unique profile of this compound relative to its closest analogs.

Quantitative Differentiation Evidence for (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1448128-92-4)


N1-(2-Bromobenzoyl) versus N1-Cyclopropylcarbonyl Substitution Diverges Conformational and Electronic Space for Target Engagement

Replacement of the N1-cyclopropylcarbonyl moiety (found in Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, CAS 1448054-77-0) with the N1-(2-bromobenzoyl) group in the target compound introduces a larger, electron-rich aromatic ring that can engage in π-stacking and halogen-bonding interactions with hydrophobic protein pockets, while the ortho-bromine atom sterically restricts rotation of the phenyl ring, potentially enhancing binding-site complementarity. No direct head-to-head binding data are available for these specific compounds; however, class-level SAR from azetidine-based kinase inhibitor programs indicates that the acyl substituent at N1 is a primary determinant of potency, with aryl-carbonyl groups conferring up to 100-fold improvement in cellular IC₅₀ over alkyl-carbonyl analogs [1]. The 2-bromobenzoyl group further provides a synthetic handle (bromine) for late-stage diversification via cross-coupling, absent in the cyclopropyl analog.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

2-Bromophenyl versus 3-Bromophenyl Positional Isomerism Critically Affects Molecular Recognition and Synthetic Utility

The target compound (2-bromophenyl) and (3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone differ by both the bromine position on the benzoyl ring (ortho vs. meta) and the sulfonyl aryl halogen (4-F vs. 4-Cl), confounding direct attribution of property differences. Ortho-substitution (2-bromophenyl) introduces atropisomerism and restricts rotational freedom about the aryl-CO bond, which can pre-organize the molecule into a bioactive conformation but may also reduce entropy-driven binding [1]. Meta-substitution (3-bromophenyl) retains rotational freedom and positions the halogen differently for halogen-bonding interactions. The ortho-bromine in the target compound also offers differential reactivity for SNAr chemistry compared to the meta-bromo isomer, enabling regioselective post-functionalization at the benzoyl ring without protecting-group strategies [2].

Chemical Biology Structure-Based Drug Design Halogen Bonding

Mono-sulfonyl Azetidine Scaffold versus Bis-sulfonyl Azetidine Scaffold: Implications for Physicochemical Properties and Target Class Suitability

The target compound is a mono-sulfonyl azetidine (one -SO₂- group attached to C3 of the azetidine ring), distinguishing it from bis-sulfonyl azetidines such as 1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine (CAS 1797342-32-5), which bear a second sulfonyl group on the azetidine nitrogen. The mono-sulfonyl scaffold in the target compound retains a tertiary amide (N-CO) at N1, which is less electron-withdrawing than a sulfonamide (N-SO₂), resulting in a predicted lower polar surface area and superior membrane permeability [1]. Bis-sulfonyl azetidines, by contrast, display higher topological polar surface area (tPSA > 80 Ų vs. predicted ~67 Ų for the target compound) and reduced passive permeability, which may limit CNS penetration but favor peripheral target engagement [2].

Physicochemical Profiling Drug-likeness Scaffold Selection

Azetidine Core Provides Conformational Rigidity Advantage over Piperidine and Pyrrolidine Analogs in Target Binding

The four-membered azetidine ring in the target compound restricts the spatial orientation of the N1-(2-bromobenzoyl) and C3-sulfonyl substituents to a narrower dihedral angle range compared to larger saturated heterocycles (pyrrolidine, piperidine). This conformational restriction reduces the entropic penalty upon target binding, a phenomenon documented across azetidine-based inhibitor programs. In the azetidine-based MEK inhibitor patent literature, replacement of the azetidine core with piperidine resulted in a >50-fold loss of enzymatic potency (azetidine analog IC₅₀ = 12 nM vs. piperidine analog IC₅₀ = 670 nM against MEK1) [1]. While this quantitative comparison derives from a different chemotype (azetidin-1-yl(2-(2-fluorophenylamino)cyclic)methanones), the underlying principle of enhanced binding through conformational pre-organization is a transferable property of the azetidine scaffold.

Conformational Analysis Scaffold Design Binding Affinity

4-Fluorophenylsulfonyl Substituent Enhances Metabolic Stability Relative to Non-fluorinated or Chlorinated Aryl Sulfonyl Analogs

The 4-fluorophenylsulfonyl group at the C3 position of the azetidine ring in the target compound is expected to confer superior metabolic stability compared to non-fluorinated (phenylsulfonyl) or chlorinated (4-chlorophenylsulfonyl) analogs, based on well-established fluorine effects in medicinal chemistry. Fluorine substitution at the para position blocks cytochrome P450-mediated oxidative metabolism at that site while the strong C-F bond resists metabolic cleavage [1]. Class-level analysis of matched molecular pairs in drug discovery databases shows that replacing a 4-chlorophenylsulfonyl group with a 4-fluorophenylsulfonyl group reduces intrinsic clearance in human liver microsomes by 2- to 5-fold on average [2].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Synthetic Tractability and Late-Stage Functionalization Potential via Ortho-Bromine and Sulfonyl Handles

The target compound contains two orthogonal reactive handles not simultaneously present in its closest analogs: (i) an ortho-bromine on the benzoyl ring amenable to Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann coupling, and (ii) the sulfonyl group at C3, which can participate in Julia olefination or serve as a directing group for C-H activation. The closest analog, 1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine (CAS 1797342-32-5), is a bis-sulfonyl compound lacking the carbonyl amide linkage and the synthetic versatility of the bromobenzoyl carbonyl group . The des-bromo analog, Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, lacks the aryl halide handle entirely, precluding late-stage arylation or amination at that position.

Synthetic Chemistry Late-Stage Functionalization Building Block Utility

Priority Research and Industrial Application Scenarios for (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1448128-92-4)


Kinase Inhibitor Lead Generation Requiring Conformational Restriction and Halogen-Bond Donor Capability

Programs targeting kinases with hydrophobic back pockets or halogen-binding sites (e.g., MEK, CSF-1R, or JAK family kinases) can leverage the azetidine core's conformational pre-organization and the ortho-bromine's halogen-bond donor potential, as supported by class-level SAR demonstrating azetidine > piperidine potency advantages [1]. The 4-fluorophenylsulfonyl group additionally provides metabolic shielding consistent with fluorine's well-characterized role in blocking CYP-mediated oxidation [2].

HDAC6-Selective Inhibitor Optimization with CNS Penetration Requirements

The mono-sulfonyl azetidine scaffold and predicted lower tPSA (~67 Ų) of the target compound make it a candidate for CNS-penetrant HDAC6 inhibitor design, where bis-sulfonyl azetidines are typically excluded due to permeability limitations [1]. The ortho-bromobenzoyl cap group can be further elaborated via cross-coupling to tune HDAC6/HDAC8 selectivity, building on the azetidin-2-one-based HDAC inhibitor pharmacophore model [2].

Chemical Biology Probe Development with Orthogonal Derivatization Handles

The simultaneous presence of an aryl bromide (for Pd-catalyzed coupling to install fluorophores, biotin tags, or photoaffinity labels) and a 4-fluorophenylsulfonyl group (suitable for ¹⁹F NMR-based binding assays) renders this compound a versatile starting point for chemical probe synthesis [1]. This dual-handle architecture is absent in both the bis-sulfonyl and des-bromo analogs, reducing the number of synthetic steps required to produce functionalized probes.

Scaffold-Hopping Library Design Around Azetidine-Based Bioisosteres

Medicinal chemistry groups conducting scaffold-hopping exercises from piperidine- or pyrrolidine-based leads can incorporate this compound into azetidine-focused libraries for systematic comparison of potency and selectivity profiles. The class-level evidence that azetidine replacement of piperidine can yield >50-fold potency gains supports the strategic value of such libraries [1], while the ortho-bromine enables subsequent parallel library expansion via Suzuki coupling.

Quote Request

Request a Quote for (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.